molecular formula C26H43NO4 B3025782 N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine CAS No. 2044276-16-4

N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine

Cat. No.: B3025782
CAS No.: 2044276-16-4
M. Wt: 437.6 g/mol
InChI Key: XBSQTYHEGZTYJE-CPHZDNHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine” is defined by its molecular formula C26H43NO4 . The average mass of the molecule is 465.623 Da and the monoisotopic mass is 465.309052 Da .

Scientific Research Applications

  • Synthesis and Application in Bile Acid Research : An improved synthesis method for glycine and taurine conjugates of bile acids, which may be applicable to compounds like N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine, has been developed. This method, using peptide coupling reagents, yields high purity conjugates and is suitable for large-scale production (Tserng, Hachey, & Klein, 1977).

  • Role in Bile Salts and Metabolism : Research on the bile of germ-free domestic fowl and pigs has identified various conjugates of chenodeoxycholic acid and cholic acid, similar in structure to this compound. These studies shed light on primary bile acids in animals and their evolutionary and biochemical significance (Haslewood, 1971).

  • Mass Spectrometry Characterization : A novel approach for derivatizing oxysterols, including compounds structurally similar to this compound, has been developed for mass spectrometric characterization. This technique is useful in analyzing complex sterol structures and their isomers (Jiang, Ory, & Han, 2007).

  • Synthetic Approaches for Medical Research : The synthesis of bile acid conjugates, similar in structure to this compound, has been reported. These conjugates are key for understanding bile acid metabolism in diseases like Niemann-Pick disease type C1 (Iida et al., 2006).

  • Metabolism in Guinea Pigs : Studies on the metabolism of 27-nor-24-methyl-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acids in guinea pigs, which are structurally related to this compound, reveal insights into bile acid metabolism and the role of liver in processing these compounds (Kihira & Mosbach, 1978).

Mechanism of Action

Target of Action

Glycolithocholic acid-d4, also known as N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine or 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid, is a glycine-conjugated form of the secondary bile acid lithocholic acid . The primary targets of this compound are likely to be the same as those of its non-deuterated form, glycolithocholic acid .

Mode of Action

The function of bile acids, including Glycolithocholic acid-d4, is to facilitate the formation of micelles, which promote digestion and absorption of dietary fat . They are increasingly being shown to have hormonal actions . The compound interacts with its targets, facilitating the digestion and absorption of dietary fats .

Biochemical Pathways

Glycolithocholic acid-d4 is involved in various metabolic processes and signaling interactions . It is a part of the bile acid metabolism pathway, where it plays a role in the digestion and absorption of dietary fats . Changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, have been observed in certain conditions such as intrahepatic cholestasis of pregnancy .

Pharmacokinetics

The pharmacokinetics of Glycolithocholic acid-d4 involve its synthesis in the liver, secretion into the bile, and circulation in the bloodstream . It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid . Glycolithocholic acid-d4 levels are decreased in the plasma following subcutaneous administration of PEG-obestatin (Cys 10, Cys 13), a modified peptide hormone, in lean or diet-induced obese mice .

Result of Action

The molecular and cellular effects of Glycolithocholic acid-d4’s action include facilitating the digestion and absorption of dietary fats . It also has hormonal actions . In certain conditions, such as intrahepatic cholestasis of pregnancy, changes in the metabolic profile of bile acids, including Glycolithocholic acid-d4, can be observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Glycolithocholic acid-d4. For example, diet can affect the levels of this compound in the liver . Age also appears to influence serum Glycolithocholic acid-d4 levels, which increase with age in children .

Biochemical Analysis

Biochemical Properties

Glycolithocholic acid-d4 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is increased in the liver of mice fed a diet supplemented with ursodeoxycholic acid . Glycolithocholic acid-d4 levels are decreased in the plasma following subcutaneous administration of PEG-obestatin (Cys 10, Cys 13), a modified peptide hormone, in lean or diet-induced obese mice .

Cellular Effects

Glycolithocholic acid-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Glycolithocholic acid-d4 involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Glycolithocholic acid-d4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glycolithocholic acid-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Glycolithocholic acid-d4 is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Glycolithocholic acid-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQTYHEGZTYJE-CPHZDNHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
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N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
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N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
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N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
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N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine
Reactant of Route 6
N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine

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